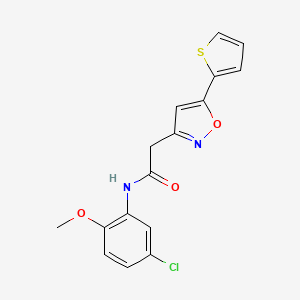

![molecular formula C30H30N4O3 B2862049 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide CAS No. 887221-13-8](/img/no-structure.png)

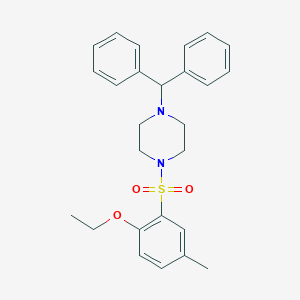

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure found in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Research has explored the synthesis and reactivity of indole and pyrimidine derivatives, which are structurally related to the compound . Indole derivatives, for instance, have been synthesized through Claisen condensation reactions, leading to compounds with potential pharmaceutical applications (Rozhkov, Smushkevich, & Suvorov, 1980). These synthetic routes offer insights into the manipulation of indole and pyrimidine cores for developing new compounds with desired properties.

Biological Activity and Applications

Studies on methylglyoxal, a reactive alpha-oxoaldehyde that forms advanced glycation end-products, provide a context for understanding the biological implications of compounds with similar reactive groups (Nemet, Varga-Defterdarović, & Turk, 2006). These insights are crucial for the development of novel therapeutics targeting diseases associated with protein glycation, such as diabetes and neurodegenerative disorders.

Pharmacological Potential

Hydrogenated pyrido[4,3-b]indole derivatives exhibit a broad spectrum of pharmacological activities, including antihistamine, neuroleptic, antiarrhythmic, and antioxidant properties (Ivanov, Afanas'ev, & Bachurin, 2001). These findings highlight the therapeutic potential of compounds with similar structural features, suggesting that 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide and its derivatives could be explored for drug development.

Material Science Applications

In the field of material science, the study of novel polyimides derived from aromatic dianhydrides and diamines, including pyridine-containing monomers, indicates potential applications in the development of materials with low dielectric constants and high thermal stability (Wang, Li, Ma, Zhang, & Gong, 2006). This research underscores the versatility of pyrimidine and indole derivatives in creating advanced materials for electronic applications.

Zukünftige Richtungen

The future directions for this compound could involve further structural optimization of its derivatives, which could lead to improved production and quality control of bioactive compounds . Additionally, more research could be conducted to explore the diverse biological activities of this compound and its derivatives .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole with N-mesitylacetamide.", "Starting Materials": [ "5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole", "N-mesitylacetamide" ], "Reaction": [ "To a solution of 5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole (1.0 g, 3.5 mmol) in dry DMF (10 mL) under nitrogen, N-mesitylacetamide (1.2 g, 4.2 mmol) and K2CO3 (1.4 g, 10 mmol) were added.", "The reaction mixture was stirred at room temperature for 24 h.", "The reaction mixture was poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.", "The crude product was purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 8:2) to afford the desired product as a yellow solid (1.0 g, 70% yield)." ] } | |

CAS-Nummer |

887221-13-8 |

Molekularformel |

C30H30N4O3 |

Molekulargewicht |

494.595 |

IUPAC-Name |

2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C30H30N4O3/c1-17-8-7-9-22(14-17)34-29(36)28-27(23-15-18(2)10-11-24(23)32(28)6)33(30(34)37)16-25(35)31-26-20(4)12-19(3)13-21(26)5/h7-15H,16H2,1-6H3,(H,31,35) |

InChI-Schlüssel |

JAZIDWBALGGWIO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)C)N(C2=O)CC(=O)NC5=C(C=C(C=C5C)C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

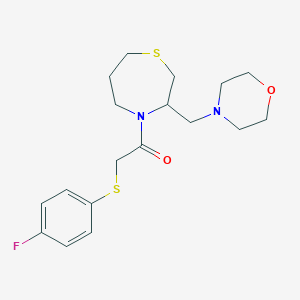

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide](/img/structure/B2861969.png)

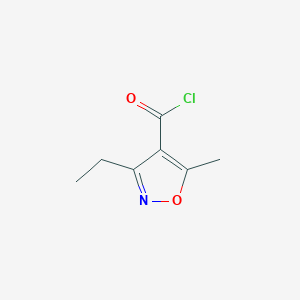

![(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2861981.png)

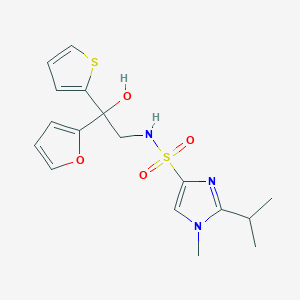

![Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2861982.png)

![Methyl 8-fluoro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2861984.png)

![methyl 2-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2861987.png)

![Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2861989.png)